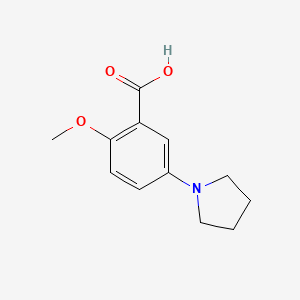

2-methoxy-5-(pyrrolidin-1-yl)benzoic acid

Description

Significance of Benzoic Acid Derivatives in Contemporary Chemical Sciences

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational structures in chemical sciences with a vast range of applications. huatengsci.comijcrt.org Their significance stems from their versatile chemical reactivity and diverse biological activities. In industrial applications, they serve as crucial precursors for the synthesis of a wide array of more complex chemicals, including dyes, fragrances, and polymers. ijcrt.org Benzoic acid and its salts, such as sodium benzoate, are widely used as preservatives in food, cosmetic, and pharmaceutical products due to their ability to inhibit the growth of bacteria, yeasts, and molds. ijcrt.org

In the realm of medicinal chemistry, the benzoic acid scaffold is a common feature in many therapeutic agents. preprints.orgresearchgate.net The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. Furthermore, the aromatic ring can be readily functionalized with various substituents, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This versatility has led to the development of numerous drugs containing a benzoic acid core, including analgesics, anti-inflammatory agents, diuretics, and anticancer therapies. preprints.orgnih.gov Research has shown that substituting the benzene (B151609) ring with different functional groups can significantly alter the compound's biological profile, leading to enhanced potency or novel mechanisms of action. nih.govnih.gov

Role of Pyrrolidine (B122466) Moieties in the Design of Bioactive Organic Molecules

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in the design of bioactive organic molecules and is frequently found in pharmaceuticals and natural products. huatengsci.com Its prevalence in drug discovery is attributed to several advantageous properties. The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional architecture that allows for a more effective exploration of the pharmacophore space compared to flat, aromatic rings. evitachem.com This sp³-hybridized structure can introduce specific stereochemistry, which is often critical for selective binding to biological targets. evitachem.com

The pyrrolidine nucleus is a key component in numerous drugs approved by the U.S. Food and Drug Administration (FDA). evitachem.com The nitrogen atom within the ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor, facilitating strong interactions with proteins and other biomolecules. evitachem.com Furthermore, the pyrrolidine ring can improve a molecule's physicochemical properties, such as aqueous solubility. Due to these features, the pyrrolidine moiety has been successfully incorporated into compounds designed to treat a wide range of conditions, including cancer, inflammation, diabetes, and central nervous system disorders. evitachem.com

Structural Features and Nomenclature of 2-Methoxy-5-(pyrrolidin-1-yl)benzoic Acid

2-Methoxy-5-(pyrrolidin-1-yl)benzoic acid is a polysubstituted aromatic compound. Its formal name is derived according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules, which identify the principal functional group and the positions of all substituents on the parent structure.

Parent Structure: The core of the molecule is benzoic acid, which consists of a benzene ring attached to a carboxylic acid (-COOH) group.

Substituents: The benzene ring is decorated with two substituents:

A methoxy (B1213986) group (-OCH₃) is located at the C2 position (the ortho position relative to the carboxylic acid).

A pyrrolidin-1-yl group is located at the C5 position (the meta position relative to the carboxylic acid). The "-1-yl" suffix indicates that the pyrrolidine ring is attached to the benzene ring via its nitrogen atom.

The molecule's structure combines the rigidity of the substituted benzene ring with the flexible, non-aromatic nature of the pyrrolidine moiety. The methoxy and pyrrolidinyl groups are both considered electron-donating groups, which influences the electron density distribution within the aromatic ring.

| Property | Data |

| Molecular Formula | C₁₂H₁₅NO₃ huatengsci.com |

| Molecular Weight | 221.26 g/mol huatengsci.com |

| MDL Number | MFCD11052168 huatengsci.com |

| Core Structure | Benzoic Acid |

| Substituent at C2 | Methoxy (-OCH₃) |

| Substituent at C5 | Pyrrolidin-1-yl |

Overview of Current Research Trajectories for Methoxy- and Pyrrolidinyl-Substituted Benzoic Acids

While specific research on 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid itself is not extensively documented in publicly available literature, the broader class of molecules—substituted benzoic acids bearing both methoxy and nitrogen-containing heterocyclic groups—is an active area of investigation, particularly in medicinal chemistry. The general research trajectory involves synthesizing libraries of these compounds to explore their potential as therapeutic agents.

One prominent research direction is the development of novel anticancer agents. preprints.orgnih.gov The benzoic acid scaffold is present in several established cancer drugs, and researchers continue to explore new derivatives. researchgate.net The inclusion of substituents like methoxy and pyrrolidine groups allows for the modulation of properties such as lipophilicity and target binding affinity, which are critical for developing effective and selective oncology drugs. nih.gov

Another area of focus is in the treatment of infectious diseases. Studies have investigated substituted benzoic acid derivatives for their activity against various pathogens. For instance, research into benzoates as potential prodrugs for treating tuberculosis has shown that modifying the aromatic ring with electron-withdrawing or -donating groups can significantly impact antimycobacterial activity. nih.gov The position and nature of substituents, such as a methoxy group, have also been shown to influence the antibacterial efficacy of benzoic acid derivatives against pathogens like E. coli. nih.gov

Furthermore, compounds with related structures are being explored for other therapeutic applications. For example, derivatives of 5-methoxy-benzoic acid have been synthesized and investigated as orexin (B13118510) receptor antagonists, which have potential applications in treating sleep disorders. googleapis.com These research efforts underscore a common strategy in drug discovery: using a proven scaffold like benzoic acid and systematically modifying it with functional groups like methoxy and pyrrolidine to discover new lead compounds with valuable biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11-5-4-9(8-10(11)12(14)15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMPBTMBPFDLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 5 Pyrrolidin 1 Yl Benzoic Acid and Its Analogues

Retrosynthetic Analysis of the 2-Methoxy-5-(pyrrolidin-1-yl)benzoic Acid Scaffold

A retrosynthetic approach to 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid identifies several logical disconnections to trace the molecule back to simpler, often commercially available starting materials. The primary disconnections are the carbon-nitrogen bond of the pyrrolidine (B122466) ring and the carbon-oxygen bond of the methoxy (B1213986) group.

C-N Bond Disconnection : The most straightforward disconnection is the bond between the aromatic ring and the pyrrolidinyl nitrogen. This suggests a late-stage introduction of the pyrrolidine moiety onto a pre-functionalized benzoic acid derivative, such as 5-halo-2-methoxybenzoic acid or another precursor with a suitable leaving group at the C5 position. This step would typically be achieved via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

C-O Bond Disconnection : An alternative disconnection targets the methoxy group. This approach would involve the methylation of a corresponding phenolic precursor, 2-hydroxy-5-(pyrrolidin-1-yl)benzoic acid. This strategy requires the pyrrolidine group to be introduced prior to the methoxy group.

Combined Disconnections : A more convergent strategy might involve starting with a simpler benzene (B151609) derivative, such as 4-nitrophenol. Through a series of functional group interconversions—including methoxylation, nitration, reduction, diazotization to install a halogen, and subsequent amination—the target scaffold can be constructed step-by-step.

This analysis reveals that the synthesis can be approached linearly, with sequential functionalization of a benzoic acid core, or convergently, by assembling pre-functionalized fragments.

Targeted Synthesis Strategies for the 2-Methoxy-5-(pyrrolidin-1-yl)benzoic Acid Core Structure

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised to construct the target molecule.

While many syntheses start with a pre-existing benzoic acid derivative, the formation of the substituted aromatic carboxylate itself is a fundamental transformation. Common methods include:

Oxidation of Toluene Derivatives : A methyl group on a benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Carbonation of an Arylmetal Reagent : An aryl halide can be converted into an organometallic species (e.g., a Grignard or organolithium reagent), which then reacts with carbon dioxide to form the corresponding benzoic acid after an acidic workup.

Hydrolysis of a Nitrile : A benzonitrile (B105546) can be hydrolyzed under acidic or basic conditions to yield a benzoic acid.

For the synthesis of the target compound, a common starting material is a pre-functionalized benzoic acid, such as 2-amino-5-methoxybenzoic acid or 5-nitro-2-methoxybenzoic acid, which already incorporates some of the required functionalities.

The introduction of the saturated pyrrolidine ring onto the C5 position of the benzoic acid scaffold is a critical step. The choice of method depends on the nature of the precursor.

Nucleophilic Aromatic Substitution (SNAr) : If the benzoic acid ring is activated by a strong electron-

Advanced Synthetic Techniques Applicable to Benzoic Acid Derivatives

Catalytic Approaches in Carbon-Nitrogen Bond Formation

The formation of a carbon-nitrogen (C-N) bond between an aromatic ring and an amine is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceutical intermediates. For the synthesis of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid and its analogues, traditional methods for forging this bond, such as nucleophilic aromatic substitution, often require harsh reaction conditions and have a limited substrate scope. wikipedia.org Catalytic methods, especially palladium-catalyzed cross-coupling reactions, have emerged as powerful and versatile alternatives, offering milder conditions and broader functional group tolerance. wikipedia.orguit.no

The Buchwald-Hartwig amination stands as the preeminent catalytic method for this transformation. wikipedia.org This reaction involves the palladium-catalyzed coupling of an amine (in this case, pyrrolidine) with an aryl halide or triflate. wikipedia.org The synthesis of the target compound would typically start from a precursor like methyl 2-methoxy-5-bromobenzoate or a related aryl halide. The reaction's success is highly dependent on the careful selection of the palladium source, the phosphine (B1218219) ligand, and the base. uit.noresearchgate.net

The catalytic cycle is generally understood to involve:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the benzoic acid derivative.

Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.

Reductive Elimination: The desired aryl amine product is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Several generations of catalyst systems have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. Early systems used monodentate phosphine ligands, but the development of bulky, electron-rich monodentate and bidentate phosphine ligands significantly expanded the reaction's utility. wikipedia.orgresearchgate.net Bidentate ligands like BINAP and DPPF were among the first to allow for the efficient coupling of primary amines. wikipedia.org More advanced, sterically hindered ligands such as BrettPhos and RuPhos have further broadened the scope, often enabling reactions at lower catalyst loadings and shorter times with a high degree of functional group compatibility. researchgate.net The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiN(TMS)₂), is crucial for the deprotonation step and catalyst turnover. researchgate.netresearchgate.net

| Palladium Precursor | Ligand | Typical Base | Key Features & Applications |

|---|---|---|---|

| Pd(OAc)₂ | BINAP | NaOtBu | Second-generation system, effective for coupling primary amines with aryl iodides and triflates. wikipedia.org |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Wide bite angle ligand, useful for reducing side reactions. |

| Pd₂(dba)₃ | BrettPhos | LiN(TMS)₂ | Highly active, bulky ligand allowing for coupling of substrates with functional groups like hydroxyls and amides without protection. researchgate.net |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Robust and versatile ligand for a wide range of aryl and heteroaryl halides. researchgate.net |

Purification and Isolation Methodologies for Synthesized Products

Following the successful synthesis of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalyst residues, and byproducts. The solid, crystalline nature of most benzoic acid derivatives lends itself well to several standard purification techniques. savemyexams.comyoutube.com

Recrystallization is the most common and effective method for purifying solid organic compounds like substituted benzoic acids. savemyexams.comgoogle.com This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. youtube.com The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble. savemyexams.comyoutube.com Insoluble impurities can be removed at this stage by hot filtration. savemyexams.com Upon controlled cooling of the filtrate, the desired compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). youtube.com The pure crystals are then collected by vacuum filtration, typically using a Buchner funnel, washed with a small amount of cold solvent, and dried. savemyexams.com For benzoic acids, common recrystallization solvents include hot water, methanol, or mixtures of solvents like water-methanol. youtube.comgoogle.com

Acid-Base Extraction can be utilized as a preliminary purification step. Since the target molecule is a carboxylic acid, it can be deprotonated by a weak base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. This allows for its separation from non-acidic organic impurities, which will remain in an organic solvent layer. After separating the aqueous layer, the solution is re-acidified (e.g., with HCl) to precipitate the pure benzoic acid, which can then be collected by filtration. google.com

Chromatographic methods offer an alternative for purification, especially when recrystallization is ineffective or for separating mixtures of closely related analogues.

Thin-Layer Chromatography (TLC) is primarily used as an analytical tool to monitor the progress of the reaction and assess the purity of the crude product.

Column Chromatography involves passing a solution of the crude product through a stationary phase (e.g., silica (B1680970) gel) packed in a column. A solvent or solvent mixture (eluent) is used to move the components down the column at different rates based on their polarity, allowing for their separation and collection in fractions.

Distillation and Sublimation , while conventional methods for purifying some benzoic acids, are generally less suitable for complex, non-volatile derivatives like 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid due to the potential for thermal decomposition. google.com

| Method | Principle | Applicability for Target Compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at varying temperatures. youtube.com | High | Cost-effective, scalable, yields high-purity crystalline product. savemyexams.com | Requires finding a suitable solvent; potential for product loss in mother liquor. |

| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic group. | High (for initial cleanup) | Effectively removes neutral and basic impurities. | Does not separate from other acidic impurities; requires use of organic solvents. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Moderate to High | Excellent separation of complex mixtures; high purity achievable. | Solvent-intensive, time-consuming, can be difficult to scale up. |

| Filtration | Mechanical separation of a solid from a liquid. savemyexams.com | High (for product isolation) | Simple, rapid method for collecting the solid product after crystallization or precipitation. savemyexams.comyoutube.com | Only separates insoluble solids from liquids. |

Advanced Analytical Techniques for Structural Elucidation in Research of 2 Methoxy 5 Pyrrolidin 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring, the methoxy (B1213986) group, the pyrrolidine (B122466) ring, and the carboxylic acid.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the methoxy, pyrrolidinyl, and carboxylic acid groups. The proton ortho to the carboxylic acid group is expected to be the most deshielded. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the pyrrolidine ring will exhibit multiplets due to spin-spin coupling, with those closer to the nitrogen atom appearing at a lower field. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, though its visibility can be affected by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-5-(pyrrolidin-1-yl)benzoic Acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplets | 3H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Pyrrolidine (-NCH₂-) | ~3.3 | Multiplet | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid will give a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at a low field, typically between 165-175 ppm. docbrown.info The aromatic carbons will resonate in the 110-160 ppm region, with their specific shifts determined by the attached substituents. The carbon of the methoxy group is expected around 55-60 ppm. researchgate.net The carbons of the pyrrolidine ring will appear in the aliphatic region, with the carbons bonded to the nitrogen atom resonating at a lower field than the other two.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-5-(pyrrolidin-1-yl)benzoic Acid

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | ~170 |

| Aromatic (C-O) | ~155 |

| Aromatic (C-N) | ~145 |

| Aromatic (C-COOH) | ~125 |

| Aromatic (C-H) | 110 - 120 |

| Methoxy (-OCH₃) | ~56 |

| Pyrrolidine (-NCH₂-) | ~50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, COSY would show correlations between adjacent protons on the aromatic ring and within the pyrrolidine ring, helping to confirm their connectivity. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. For instance, the proton signal of the methoxy group will correlate with the methoxy carbon signal. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four). This technique is key for connecting different fragments of the molecule. For example, HMBC would show a correlation from the methoxy protons to the aromatic carbon they are attached to, and from the pyrrolidine N-CH₂ protons to the aromatic carbon at position 5, thus confirming the substitution pattern on the benzene ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

In the IR spectrum of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. nist.gov A strong, sharp absorption corresponding to the C=O (carbonyl) stretching of the carboxylic acid would typically appear around 1700 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methoxy groups appear just below 3000 cm⁻¹. The C-O stretching of the ether and carboxylic acid, as well as C-N stretching vibrations, will be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key Vibrational Modes for 2-Methoxy-5-(pyrrolidin-1-yl)benzoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | ~1700 | Strong (IR) |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Strong (IR & Raman) |

| Aliphatic/Methoxy | C-H stretch | 2850 - 2960 | Medium-Strong (IR) |

| Ether/Carboxylic Acid | C-O stretch | 1000 - 1300 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern.

For 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid (molecular formula C₁₂H₁₅NO₃), the molecular weight is 221.26 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass of the molecular ion ([M]⁺ or [M+H]⁺).

Electron ionization (EI) mass spectrometry would lead to fragmentation of the molecule. A plausible fragmentation pattern would involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment ion at m/z 204.

Loss of the entire carboxylic acid group (•COOH) , leading to a fragment at m/z 176.

Cleavage of the methoxy group , either as a methyl radical (•CH₃) to give a fragment at m/z 206, or as a methoxy radical (•OCH₃).

Fragmentation of the pyrrolidine ring , which can lead to a variety of characteristic smaller fragments. The most stable fragment often forms the base peak in the spectrum. For benzoic acid derivatives, the acylium ion formed by the loss of •OH is often prominent. docbrown.inforesearchgate.net

Table 4: Plausible Mass Spectrometry Fragments for 2-Methoxy-5-(pyrrolidin-1-yl)benzoic Acid

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 221 | [C₁₂H₁₅NO₃]⁺ | Molecular Ion |

| 204 | [M - OH]⁺ | •OH |

| 176 | [M - COOH]⁺ | •COOH |

| 177 | [M - C₂H₄O]⁺ | C₂H₄O |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation Studies

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying components in a mixture. For 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, HPLC is primarily used to assess its purity.

A common method for analyzing benzoic acid derivatives is reversed-phase HPLC. sielc.com This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A typical mobile phase would be a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.com To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, the mobile phase is often acidified with a small amount of an acid like formic acid or phosphoric acid. sielc.com

The purity of a sample is determined by injecting a solution of the compound and analyzing the resulting chromatogram. A pure compound should ideally show a single sharp peak at a specific retention time under a given set of conditions. The area of this peak is proportional to the concentration of the compound. By comparing the area of the main peak to the areas of any smaller impurity peaks, the percentage purity can be calculated. The retention time is also a characteristic property of the compound under specific HPLC conditions (e.g., column, mobile phase composition, flow rate, and temperature), which can be used for identification purposes. researchgate.net

Table 5: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm or a wavelength of maximum absorbance) |

| Injection Volume | 5 - 20 µL |

Computational Chemistry and Molecular Modeling of 2 Methoxy 5 Pyrrolidin 1 Yl Benzoic Acid and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and the geometry of the molecule, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on substituted benzoic acids have been employed to determine their ground state properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. rsc.org For instance, studies on various benzoic acid derivatives have shown that the nature and position of substituents significantly influence the electronic properties and reactivity of the molecule. researchgate.net

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can provide insights into the molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. rsc.org In the case of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, the methoxy (B1213986) and pyrrolidinyl groups are expected to influence the electron density distribution on the benzene (B151609) ring, thereby affecting its reactivity.

| Property | Value |

| Zero-point vibrational energy (kcal/mol) | 72.2014 |

| Electronic energy (kcal/mol) | -264151.7618 |

| Entropy (cal/mol-K) | 84.6390 |

| Enthalpy (kcal/mol) | 77.2835 |

| Free energy (kcal/mol) | 52.0486 |

| Data derived from DFT/B3LYP/6-311G++(2d,p) calculations on benzoic acid. |

Ab Initio Methods for Geometric Optimization and Conformational Analysis

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are employed for high-accuracy geometric optimization and conformational analysis. nih.govnih.gov These methods are crucial for determining the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on the potential energy surface. For molecules with flexible groups like the pyrrolidine (B122466) ring and the methoxy group in 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, conformational analysis is particularly important.

Studies on related compounds, such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, have utilized methods like MP2 to optimize the geometry and understand the rotational barriers and conformational preferences. urfu.ru Such analyses reveal that the rotation of the carboxylic group can lead to different stable conformers with varying energies. urfu.ru For 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, the orientation of the methoxy and pyrrolidinyl groups relative to the benzoic acid moiety would be a key area of investigation.

A conformational analysis of N-substituted pyrrolidines has shown that the comparison of computed and experimental NMR chemical shifts can be a valuable tool to validate the theoretical methods used and to understand the dynamic behavior of these heterocyclic systems. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.net

In a study of 2-[(2,3-dimethylphenyl)amino]benzoic acid, NBO analysis was used to understand the molecular structure and vibrational wavenumbers. nih.gov For a related compound, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, NBO analysis revealed that the chlorine atom has a small negative charge, which influences the charge distribution in the phenyl ring. nih.gov

For 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, NBO analysis would be expected to show the electron-donating nature of both the methoxy and pyrrolidinyl groups, leading to an increase in electron density on the benzene ring. The analysis would also detail the hybridization of the atoms and the nature of the intramolecular interactions.

Table 2: Illustrative NBO Charges for an Analogous Compound (Note: Data for the specific title compound is not available. This table is based on a related triazole derivative to illustrate the type of data obtained from NBO analysis.)

| Atom | NBO Charge (e) |

| C (phenyl) | Varies |

| N (pyrrolidine) | Negative |

| O (methoxy) | Negative |

| H (acidic) | Positive |

| Qualitative representation based on expected electronic effects and data from analogues. nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. ucl.ac.uk These simulations provide insights into how a molecule behaves in a solution, which is crucial for understanding its properties in a biological environment.

Studies on substituted benzoic acids have used MD simulations to investigate their self-association and interaction with different solvents. ucl.ac.uk It has been observed that in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in polar solvents that can act as hydrogen bond acceptors, the formation of these dimers is inhibited in favor of interactions with the solvent. ucl.ac.uk The nature of the substituents on the benzene ring also plays a role in the formation of self-associates stabilized by weaker interactions like π-π stacking. ucl.ac.uk

For 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, MD simulations could be used to explore its aggregation behavior in different solvents and to understand the role of the methoxy and pyrrolidinyl groups in mediating these interactions. The simulations would also provide information on the solvation shell around the molecule and the specific interactions with solvent molecules.

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or a nucleic acid.

Prediction of Binding Modes and Interaction Energies with Target Receptors

Molecular docking studies on benzoic acid derivatives have been performed to understand their interactions with various biological targets. For example, docking studies on 2,5-substituted benzoic acid derivatives have been used to investigate their binding to anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov These studies have shown that the carboxylic acid group often forms a crucial hydrogen bond with an arginine residue in the binding site. nih.gov

In the case of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, molecular docking could be used to predict its binding to potential target receptors. The methoxy and pyrrolidinyl groups would be expected to form specific interactions, such as hydrogen bonds or van der Waals contacts, with the amino acid residues in the binding pocket of the receptor. The docking results would provide a predicted binding mode and an estimated binding affinity, which can be expressed as a docking score or binding energy.

Table 3: Illustrative Docking Results for an Analogous Compound with a Target Receptor (Note: Specific docking studies for the title compound were not found. This table is a hypothetical representation of typical docking output.)

| Ligand | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid analogue | Hypothetical Kinase | -8.5 | Arg123, Leu45, Phe67 |

| Reference Inhibitor | Hypothetical Kinase | -9.2 | Arg123, Leu45, Tyr68 |

| This data is illustrative and not based on specific experimental or computational results for the title compound. |

Analysis of Ligand-Receptor Interaction Fingerprints

Ligand-receptor interaction fingerprinting is a powerful computational technique used to characterize and compare the binding modes of different ligands within a protein's active site. This method deconstructs the complex three-dimensional interaction data into a simplified binary string or vector, where each bit represents the presence or absence of a specific interaction with a particular amino acid residue. For 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid and its analogues, this analysis can reveal key interactions that are crucial for their biological activity.

Studies on structurally related benzoic acid derivatives interacting with various receptors have highlighted the importance of several types of interactions. While specific fingerprint data for 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid is not extensively published, analysis of analogous compounds allows for the prediction of its likely interaction patterns. The key functional groups of the molecule—the carboxylic acid, the methoxy group, and the pyrrolidine ring—are all expected to play significant roles in target binding.

The carboxylic acid moiety is a primary site for forming strong hydrogen bonds or salt bridges with positively charged residues such as arginine or lysine, or with polar residues like serine and threonine within a receptor's binding pocket. The methoxy group can act as a hydrogen bond acceptor, while the pyrrolidine ring, with its non-polar hydrocarbon chain, can engage in hydrophobic and van der Waals interactions with non-polar residues like leucine, isoleucine, and valine. The nitrogen atom within the pyrrolidine ring may also participate in hydrogen bonding, depending on its accessibility and the local environment of the binding site.

A hypothetical ligand-receptor interaction fingerprint for 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid could be represented in a tabular format, detailing the potential interactions with key amino acid residues in a target protein.

| Amino Acid Residue | Interaction Type | Functional Group of Ligand |

|---|---|---|

| Arginine (Arg) | Hydrogen Bond / Salt Bridge | Carboxylic Acid |

| Lysine (Lys) | Hydrogen Bond / Salt Bridge | Carboxylic Acid |

| Serine (Ser) | Hydrogen Bond | Carboxylic Acid / Methoxy Group |

| Threonine (Thr) | Hydrogen Bond | Carboxylic Acid / Methoxy Group |

| Leucine (Leu) | Hydrophobic | Pyrrolidine Ring / Phenyl Ring |

| Isoleucine (Ile) | Hydrophobic | Pyrrolidine Ring / Phenyl Ring |

| Valine (Val) | Hydrophobic | Pyrrolidine Ring / Phenyl Ring |

| Phenylalanine (Phe) | π-π Stacking | Phenyl Ring |

This table illustrates the diverse range of interactions that can contribute to the binding affinity of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid and its analogues. By comparing the interaction fingerprints of a series of analogues with their corresponding biological activities, researchers can identify which interactions are critical for potency and which may be detrimental, thereby guiding further optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds, understanding the structural requirements for activity, and prioritizing compounds for synthesis and testing.

Both 2D and 3D-QSAR methodologies can be applied to analogues of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid to predict their biological activity.

2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the two-dimensional structure of the molecules. These descriptors can include parameters such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices. For a series of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid analogues, a typical 2D-QSAR equation might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where c0, c1, c2, ... are coefficients determined through statistical regression analysis. For instance, a model might reveal that increased lipophilicity of the substituent on the pyrrolidine ring is positively correlated with activity, while the presence of bulky groups at another position is detrimental.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These approaches require the alignment of the molecular structures and calculate steric and electrostatic fields around them. The resulting models can be visualized as 3D contour maps, highlighting regions where changes in steric bulk or electrostatic properties are likely to increase or decrease biological activity. For 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid analogues, a 3D-QSAR model could indicate that a bulky, electropositive substituent at a specific position on the phenyl ring would enhance binding affinity.

A hypothetical comparison of descriptors used in 2D and 3D-QSAR studies is presented below:

| QSAR Approach | Descriptor Type | Examples | Information Provided |

|---|---|---|---|

| 2D-QSAR | Physicochemical/Topological | logP, Molar Refractivity, Wiener Index | General trends related to bulk, lipophilicity, and connectivity. |

| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | Lennard-Jones and Coulombic potentials | Spatial requirements for favorable steric and electrostatic interactions. |

| 3D-QSAR (CoMSIA) | Similarity Indices | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | Detailed spatial requirements for various types of interactions. |

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model for analogues of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Based on the structure of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, a plausible pharmacophore model would include:

A hydrogen bond acceptor feature corresponding to the oxygen atoms of the carboxylic acid and the methoxy group.

A hydrogen bond donor feature associated with the hydroxyl group of the carboxylic acid.

A hydrophobic/aromatic feature representing the phenyl ring.

A hydrophobic feature corresponding to the pyrrolidine ring.

This model can be used to define the key interaction points with the target receptor and to guide the design of new analogues with improved binding affinity. For instance, modifications to the pyrrolidine ring could be explored to enhance hydrophobic interactions, or different substituents could be placed on the phenyl ring to probe for additional interaction sites.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

For 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid and its analogues, both ligand-based and structure-based virtual screening methods can be employed.

Ligand-based virtual screening uses the structure of a known active compound, such as 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, as a template to search for other molecules with similar properties. This can be done using 2D similarity searching (based on chemical fingerprints) or 3D shape-based screening. Pharmacophore models derived from active analogues are also extensively used as queries for screening large compound databases.

Structure-based virtual screening requires the three-dimensional structure of the biological target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. Molecular docking is the most common structure-based virtual screening technique. In this process, candidate molecules from a database are computationally placed into the binding site of the target protein, and their binding affinity is estimated using a scoring function. This allows for the identification of novel scaffolds that fit well within the active site and make favorable interactions.

The results of a virtual screening campaign can provide a diverse set of hit compounds that can then be further optimized to develop potent and selective leads.

Mechanistic Investigations of Biological Activities for 2 Methoxy 5 Pyrrolidin 1 Yl Benzoic Acid Analogues

In Vitro Studies on Antimicrobial Potency of Analogues

The antimicrobial properties of benzoic acid derivatives have been a subject of considerable research, with studies indicating a broad spectrum of activity against various pathogens.

Analogues of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid have demonstrated notable antibacterial effects. For instance, novel pyrazole (B372694) derivatives of benzoic acid have shown potent activity against Gram-positive bacteria, including staphylococci and enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL. nih.gov These compounds have been found to exhibit bactericidal action. nih.gov Further studies on other benzoic acid derivatives have reported MIC values against various bacterial strains. For example, certain pyrazole derivatives showed activity against the Gram-negative bacterium Acinetobacter baumannii with MICs as low as 4 μg/mL. nih.gov Hybrid molecules linking amoxicillin (B794) with benzoic acid derivatives have also been synthesized, with some showing improved activity against Salmonella species and methicillin-resistant Staphylococcus aureus (MRSA) compared to amoxicillin alone. nih.gov Specifically, one such hybrid, amoxicillin-p-nitrobenzoic acid, had an MIC of 64 μg/ml against MRSA, an improvement over amoxicillin's MIC of 128 μg/ml. nih.gov

The position of substituents on the benzoic acid ring has been shown to influence antibacterial efficacy. For example, 2-hydroxybenzoic acid demonstrated strong antibacterial activity against E. coli O157, with an MIC of 1 mg/mL. nih.gov In contrast, attaching a hydroxyl or methoxyl substituent at other positions can weaken the antibacterial effect compared to benzoic acid. nih.gov

Benzoic acid and its derivatives are known for their antifungal properties. doi.orgyoutube.com Their mechanism of action often involves disrupting cellular metabolism. youtube.com The undissociated form of benzoic acid can enter the fungal cell, and its subsequent neutralization inside the cell can lower the intracellular pH. nih.gov This acidification can inhibit key enzymes, such as phosphofructokinase in the glycolytic pathway, leading to a decrease in ATP production and restricted growth. nih.gov

Studies on hydroxylated derivatives of benzoic acid, such as ρ-hydroxybenzoic acid and protocatechuic acid, have demonstrated concentration-dependent fungistatic activity against Alternaria solani, the fungus that causes early blight in tomatoes. nih.gov Similarly, other research has shown that certain benzoic acid derivatives from Piper lanceaefolium exhibit antifungal activity against various Candida strains, with MIC values ranging from 31.25 to 125 μg/mL. researchgate.net The substitution of chloro, nitro, and methoxy (B1213986) groups on the benzene (B151609) ring has been noted to play a significant role in enhancing the antifungal activity of some classes of compounds.

The search for new treatments for tuberculosis (TB) has led to the investigation of various compound classes, including analogues of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid. asm.orgfrontiersin.orginterhospi.comnews-medical.netasm.org Research has identified novel compounds with potent activity against Mycobacterium tuberculosis. For instance, streptomycobactin and kitamycobactin have shown MICs of 0.03 μg/ml and 0.06 μg/ml, respectively. asm.org

Different chemical scaffolds have been explored for their anti-tubercular potential. Phenyl pyrazole derivatives have been identified as a series of interest. frontiersin.org While some pyrazole-containing compounds target MmpL3 in extracellular bacteria, the phenyl pyrazoles identified in one study were primarily active against intracellular M. tuberculosis. frontiersin.org Benzene amide ethers, thiophene (B33073) carboxamides, and thienopyridines also showed activity predominantly against intracellular bacteria. frontiersin.org

Some research has focused on targeting specific mycobacterial enzymes. For example, inhibitors of the essential P1P2C1 protease and the SecY protein secretion machinery have been discovered. asm.org The inhibition of protein secretion has been shown to be bactericidal to nonreplicating M. tuberculosis. asm.org

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. scispace.com Benzoic acid derivatives have emerged as potential anti-biofilm agents. nih.govresearchgate.net For example, 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid have demonstrated strong inhibitory effects on Klebsiella pneumoniae biofilm formation, with reductions of 97% and 89%, respectively. nih.govresearchgate.net These compounds were effective at concentrations of 4 and 8 mg/mL, respectively, and worked by restricting cell attachment. nih.gov

Other studies have shown that pyrazole derivatives of benzoic acid can both inhibit the formation of and eradicate existing biofilms of Staphylococcus aureus and Enterococcus faecalis. nih.gov Some of these compounds were effective at concentrations as low as 0.5 times their MIC. nih.gov For instance, one compound was able to eliminate S. aureus biofilms at all tested concentrations, while another showed good eradication at 2x and 1x its MIC. nih.gov This is particularly noteworthy as vancomycin, a standard antibiotic, showed weaker biofilm elimination activity in the same study. nih.gov

The mechanism of biofilm inhibition for some benzoic acid derivatives involves targeting adhesins, such as MrkD1P in K. pneumoniae, which are crucial for biofilm formation. nih.govresearchgate.net

Cellular Assays for Investigating Biological Responses

Modulation of Monoclonal Antibody Production in Cell Cultures

The production of monoclonal antibodies (mAbs) in Chinese hamster ovary (CHO) cells is a critical process in the biopharmaceutical industry. Various small molecules have been investigated for their ability to enhance mAb yield. The addition of chemical compounds to the cell culture medium can influence cellular processes, leading to increased specific productivity.

For example, stress-inducing factors have been shown to correlate with an increase in cell-specific productivity of mAbs in CHO DG44 cells. While there is no direct evidence for the effect of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid analogues on mAb production, the known effects of other small molecules on CHO cell cultures suggest that this class of compounds could potentially modulate mAb yields. Further studies would be necessary to establish their specific impact on cell growth, viability, and antibody production in various CHO cell lines.

Table 2: Effect of Stress Factors on CHO Cell mAb Production

| Condition | Peak VCC (mio cells/mL) | Final Titer (g/L) | Increase in Specific Productivity |

| Reference | 23.93 | 2.79 | - |

| CO2 Limitation | 18.68 | 2.86 | 22.3 - 22.6% |

| Glucose Oversupply | - | 4.00 | 94.9 - 134.4% |

| Data adapted from a study on stress-induced mAb production in CHO cells. |

Evaluation of Glucose Uptake Activity in Relevant Cell Lines

The evaluation of glucose uptake in cell lines such as 3T3-L1 adipocytes is a common in vitro method to screen for compounds with potential anti-diabetic activity. These assays typically measure the uptake of a fluorescently labeled glucose analog, such as 2-NBDG. An increase in glucose uptake in response to a test compound suggests that it may enhance insulin (B600854) sensitivity or act as an insulin mimetic.

Several studies have demonstrated the ability of various natural and synthetic compounds to stimulate glucose uptake in 3T3-L1 cells. For example, certain triterpenoids have been shown to enhance insulin-stimulated glucose uptake in a dose-dependent manner. While specific data on 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid analogues are not available, the established methodologies for assessing glucose uptake provide a clear framework for evaluating the potential of these compounds to modulate glucose metabolism in relevant cell lines.

Anti-Angiogenesis Modulatory Effects in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. In vitro models, such as the human umbilical vein endothelial cell (HUVEC) tube formation assay, are widely used to assess the anti-angiogenic potential of novel compounds.

In this assay, HUVECs are cultured on a basement membrane matrix, where they form capillary-like structures. The ability of a compound to inhibit this tube formation is a measure of its anti-angiogenic activity. Various substances have been shown to inhibit HUVEC tube formation, often by interfering with signaling pathways crucial for angiogenesis, such as the VEGF pathway. Although there is no direct research on the anti-angiogenic effects of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid analogues, their potential in this area could be readily evaluated using these established in vitro models.

Structure Activity Relationship Sar Studies and Rational Design of 2 Methoxy 5 Pyrrolidin 1 Yl Benzoic Acid Derivatives

Systematic Modification of the 2-Methoxy-5-(pyrrolidin-1-yl)benzoic Acid Structure

The chemical scaffold of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid offers three primary regions for chemical modification: the benzoic acid moiety, the pyrrolidine (B122466) ring, and the methoxy (B1213986) group. Each of these has been extensively investigated to understand its contribution to receptor binding and functional activity.

The aromatic ring and the carboxylic acid group of the benzoic acid moiety are critical for the pharmacological profile of these compounds. The substitution pattern on the aromatic ring significantly influences potency and selectivity. For related substituted benzamides, it has been shown that polar substituents, particularly those capable of acting as hydrogen bond acceptors at the 5-position (meta to the carboxyl group), can enhance binding affinity. nih.gov

Furthermore, the carboxylic acid group itself is a key interaction point. While the primary focus of many studies has been on amide derivatives rather than the free carboxylic acid, the principles of substitution on the aromatic ring remain relevant. For instance, in a series of substituted benzamides, the presence of specific substituents can dramatically alter receptor affinity. The following table illustrates the impact of such substitutions in a related series of benzamide-based dopamine (B1211576) D2 antagonists.

| Compound ID | R1 (ortho to amide) | R2 (meta to amide) | R3 (para to amide) | D2 Receptor Affinity (Ki, nM) |

| A | OCH3 | H | NH2 | 15.4 |

| B | OCH3 | Cl | NH2 | 3.2 |

| C | OCH3 | I | NH2 | 1.9 |

| D | H | H | H | >1000 |

Data compiled from analogous benzamide (B126) series.

This data suggests that substitution at the 5-position (R2) with an electron-withdrawing group like chlorine or iodine significantly enhances potency compared to an unsubstituted analog.

The pyrrolidine ring is a crucial component for anchoring the ligand within the receptor's binding pocket. Its size, conformation, and the stereochemistry of its attachment point are all critical determinants of activity. Studies on related compounds have consistently shown that the stereochemistry of the pyrrolidine ring has a profound impact on biological activity. For many dopamine D2 antagonists with a pyrrolidinyl-methyl side chain, the (R)-enantiomer exhibits significantly higher affinity than the (S)-enantiomer. nih.gov

Modifications to the pyrrolidine ring, such as N-alkylation or substitution on the carbon atoms, have been explored to probe the steric and electronic requirements of the binding site. For example, in a series of eticlopride (B1201500) analogues, N-alkylation of the pyrrolidine ring with small alkyl groups was generally not well-tolerated, whereas the addition of a longer linker and a secondary pharmacophore could improve affinity. nih.gov

| Modification | Compound Example | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

| N-H (Parent) | (S)-Eticlopride | 0.21 | 0.18 |

| N-Methyl | Analogue 6 | 3.29 | 1.83 |

| N-Ethyl | Analogue 7 | 10.1 | 5.21 |

| N-Propyl | Analogue 8 | 24.5 | 13.5 |

Data derived from SAR studies on eticlopride analogues. nih.gov

This demonstrates that even minor modifications to the pyrrolidine nitrogen can significantly impact receptor binding, highlighting the sensitivity of this interaction.

The 2-methoxy group is a key feature of this chemical class, often involved in crucial hydrogen bonding or steric interactions within the receptor. Its replacement with other functional groups, known as bioisosteric replacement, has been a common strategy to fine-tune the pharmacological properties of these ligands. cambridgemedchemconsulting.com The goal of such replacements is to improve potency, selectivity, metabolic stability, or pharmacokinetic profiles.

Common bioisosteric replacements for a methoxy group include other alkoxy groups, hydroxyl, fluoro, or even small alkyl groups. The replacement of a methoxy group with a fluorine atom, for instance, is a widely used strategy in medicinal chemistry to block metabolic oxidation while maintaining similar steric and electronic properties. chemrxiv.org The choice of bioisostere can have a significant impact on the compound's properties, including lipophilicity and hydrogen bonding capacity. chemrxiv.org

| Bioisosteric Replacement (at position 2) | Rationale | Expected Impact on Properties |

| -OH | Introduces a hydrogen bond donor. | Increased polarity, potential for new receptor interactions. |

| -F | Similar size to -OH, but electronically different. | Blocks metabolism, alters electronic character. |

| -OCF3 | Electronically withdrawing, sterically larger. | Increased lipophilicity, altered electronic interactions. |

| -CH3 | Removes hydrogen bonding capability. | Increased lipophilicity, loss of polar interactions. |

Correlation between Structural Features and Observed Biological Potency/Selectivity

A clear correlation exists between the structural features of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid derivatives and their biological activity. High potency is generally associated with a specific combination of substituents on the benzamide ring, the (R)-stereochemistry of the pyrrolidine moiety, and the presence of the 2-methoxy group or a suitable bioisostere. nih.gov

Selectivity between different receptor subtypes, such as D2 and D3 dopamine receptors, can also be modulated by these structural features. For example, modifications to the N-alkyl substituent on the pyrrolidine ring have been shown to alter the D2/D3 selectivity profile. nih.gov

Identification of Key Pharmacophoric Elements for Optimal Target Interaction

Based on extensive SAR studies of this and related chemical series, a general pharmacophore model for high-affinity D2 receptor antagonists can be proposed. The key elements include:

An aromatic ring with a specific substitution pattern, typically including a hydrogen bond acceptor at the 5-position.

A 2-methoxy group or a bioisosteric equivalent that can engage in specific interactions within the binding pocket.

A basic nitrogen atom, typically within the pyrrolidine ring, which is protonated at physiological pH and forms a crucial ionic bond with an acidic residue (e.g., Aspartic acid) in the receptor.

A specific stereochemical arrangement of the pyrrolidine ring to ensure optimal orientation of its substituents for interaction with the receptor.

Rational Design Principles for Enhanced Biological Efficacy and Specificity

The accumulated SAR data has provided a set of rational design principles for the development of new derivatives with improved properties:

Optimize Aromatic Substitution: Introduce electron-withdrawing or polar groups at the 5-position of the benzoic acid ring to enhance potency.

Enforce Correct Stereochemistry: Synthesize and utilize the (R)-enantiomer of the pyrrolidine moiety to ensure high affinity.

Fine-tune the Pyrrolidine Moiety: Judiciously modify the N-substituent of the pyrrolidine ring to modulate selectivity and pharmacokinetic properties. The addition of extended linkers with secondary pharmacophores can be a strategy to achieve bitopic binding and enhanced selectivity. nih.govnih.gov

Employ Bioisosteric Replacement: Strategically replace the 2-methoxy group with other functional groups to improve metabolic stability, lipophilicity, and other drug-like properties without compromising potency. cambridgemedchemconsulting.com

By applying these principles, medicinal chemists can more efficiently design and synthesize novel analogues of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid with tailored pharmacological profiles for specific therapeutic applications.

Future Directions and Emerging Research Opportunities for 2 Methoxy 5 Pyrrolidin 1 Yl Benzoic Acid Research

Development of Advanced Synthetic Routes for Scalability and Sustainability

The future development of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid and its derivatives is contingent upon the establishment of efficient, scalable, and sustainable synthetic methodologies. Traditional synthetic approaches often face challenges in terms of yield, cost, and environmental impact. Modern synthetic chemistry offers several strategies to overcome these limitations.

Green chemistry principles are central to developing sustainable pharmaceutical manufacturing processes. acs.orgpharmafeatures.comjocpr.com For the synthesis of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, this would involve a critical assessment of the entire production pipeline to maximize atom economy and reduce the generation of hazardous substances. pharmafeatures.com The adoption of greener solvents, such as water or other eco-friendly alternatives, in place of traditional volatile organic compounds, could significantly reduce the environmental footprint of the synthesis. mdpi.com Biocatalysis, utilizing enzymes to perform specific chemical transformations under mild conditions, presents another avenue for enhancing the sustainability of the synthesis, potentially leading to higher selectivity and reduced waste. jocpr.com

Furthermore, process intensification techniques like continuous flow chemistry are poised to revolutionize the synthesis of active pharmaceutical ingredients (APIs). nih.govchemicalindustryjournal.co.ukmdpi.com A continuous flow process for synthesizing 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid could offer superior control over reaction parameters, leading to improved yield and safety, particularly when handling hazardous intermediates. nih.govmdpi.com The development of practical, ligand-enabled C-H halogenation techniques could also offer more direct and efficient routes for creating a diverse library of analogues from the parent benzoic acid structure. acs.org

Table 1: Potential Advanced Synthetic Strategies for 2-Methoxy-5-(pyrrolidin-1-yl)benzoic Acid

| Synthetic Strategy | Potential Advantages | Key Considerations |

|---|---|---|

| Green Chemistry | Reduced environmental impact, increased safety, potential for cost reduction. acs.orgpharmafeatures.comjocpr.com | Solvent selection, catalyst recyclability, atom economy. |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability, potential for automation. nih.govchemicalindustryjournal.co.ukmdpi.com | Reactor design, optimization of flow parameters, initial setup cost. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced by-product formation. jocpr.com | Enzyme stability and availability, optimization of reaction media. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Table 2: Applications of AI/ML in the Development of 2-Methoxy-5-(pyrrolidin-1-yl)benzoic Acid Analogues

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR/QSPR) | Using ML algorithms to predict the activity and properties of new compounds based on their structure. africansciencegroup.compatsnap.com | Faster identification of promising candidates, reduced need for extensive initial synthesis and screening. |

| De Novo Drug Design | Employing generative models (GANs, VAEs) to create novel molecules with desired properties from scratch. bdglifesciences.comnih.govmedium.com | Exploration of novel chemical space, design of highly optimized lead compounds. |

| ADMET Prediction | In silico prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.net | Early identification of potential liabilities, improved success rates in later-stage development. |

Exploration of Novel Therapeutic Target Classes for Benzoic Acid Analogues

While the specific biological targets of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid may be under investigation, the broader class of benzoic acid derivatives has shown activity against a range of biological targets. sci-hub.senih.govnih.gov Future research should focus on systematically exploring novel therapeutic target classes for analogues of this compound.

The development of small molecule inhibitors for various therapeutic targets is an active area of research. oatext.com Benzoic acid derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase. sci-hub.senih.gov High-throughput screening of a library of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid analogues against a diverse panel of enzymes, receptors, and ion channels could uncover novel biological activities.

Emerging target classes in oncology, such as protein kinases and epigenetic modulators, represent fertile ground for the discovery of new therapeutics. oatext.comnih.gov For instance, the PI3K/Akt/mTOR pathway is a critical signaling cascade in many cancers, and small molecule inhibitors targeting components of this pathway are of significant interest. oatext.com Similarly, the discovery of novel inhibitors for targets in neurodegenerative diseases, such as striatal-enriched protein tyrosine phosphatase (STEP), highlights the potential for benzoic acid derivatives in this area. nih.gov Computational approaches, including in silico target prediction and molecular docking, can be used to generate hypotheses about potential targets for 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid and its analogues, guiding experimental validation. nih.govnih.gov

Interdisciplinary Research Collaborations for Comprehensive Mechanistic and Applied Studies

The complexity of modern drug discovery necessitates a multidisciplinary approach. businesschemistry.orgvlerick.com To fully elucidate the therapeutic potential of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, fostering collaborations between researchers from diverse scientific disciplines is crucial.

The integration of medicinal chemistry with systems biology, a field termed "systems chemical biology," can provide a more holistic understanding of how a small molecule affects a biological system. researchgate.net This approach combines experimental data with computational modeling to map the interactions of a compound across multiple biological networks. researchgate.netnih.gov Such an understanding is vital for predicting both on-target efficacy and potential off-target effects.

Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. drugbank.comnih.gov Academic labs often excel in novel target identification and mechanistic studies, while industry partners provide the resources and expertise for lead optimization, preclinical development, and clinical trials. drugbank.com Furthermore, collaborations with computational scientists are essential for leveraging the power of AI and machine learning in compound design and data analysis. basicmedicalkey.com These synergistic partnerships are critical for accelerating the translation of promising compounds like 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid from the laboratory to potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving benzoic acid derivatives. A representative approach includes:

- Step 1 : Methoxylation of the benzoic acid core via nucleophilic substitution or Ullmann coupling.

- Step 2 : Introduction of the pyrrolidine group using Buchwald-Hartwig amination or SNAr reactions under catalytic conditions .

- Characterization : Intermediates are validated using HPLC (≥95% purity) and NMR (e.g., H NMR for methoxy proton resonance at δ 3.8–4.0 ppm and pyrrolidine protons at δ 1.5–2.5 ppm) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ observed vs. calculated) .

- FT-IR Spectroscopy : For functional group identification (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

- X-ray Crystallography : Optional for absolute configuration determination, though limited by crystal formation challenges .

Q. How is solubility optimized for in vitro biological assays?

- Solvent Screening : Test DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) with sonication.

- Stability Check : Monitor degradation via UV-Vis spectroscopy over 24 hours at 25°C .

Advanced Research Questions

Q. What strategies mitigate low yields during pyrrolidine substitution in the synthesis?

- Catalytic Optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to enhance C–N coupling efficiency .

- Temperature Control : Reactions at 80–100°C in toluene or dioxane improve regioselectivity .

- Byproduct Analysis : Employ LC-MS to identify undesired adducts (e.g., over-alkylation) and adjust stoichiometry .

Q. How are enantiomeric impurities addressed in chiral analogs of this compound?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases to resolve enantiomers .

- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., (S)-BINOL) during pyrrolidine ring formation .

Q. What experimental designs resolve contradictory biological activity data across studies?

- Dose-Response Curves : Validate activity thresholds using independent assays (e.g., SPR for binding vs. cell viability tests) .

- Metabolite Screening : Check for off-target effects via LC-HRMS to identify degradation products or reactive intermediates .

Q. How is the compound’s stability under physiological conditions assessed for drug discovery applications?

- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions, followed by LC-MS profiling .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via UPLC .

Data Contradiction Analysis

Q. How to reconcile discrepancies in NMR spectra between synthesized batches?

- Proton-Decoupled C NMR : Resolve overlapping signals (e.g., methoxy vs. aromatic carbons) .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers in the pyrrolidine ring) by cooling to -40°C .

Q. What methods validate purity when HPLC and NMR results conflict?

- Orthogonal Techniques : Combine ICP-OES (metal impurities), Karl Fischer titration (water content), and DSC (melting point consistency) .

Methodological Tables

| Analytical Parameter | Technique | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC | ≥95% (λ = 254 nm) | |

| Enantiomeric Excess | Chiral HPLC | ≥99% (Chiralpak IA) | |

| Thermal Stability | DSC | Sharp melt at 160–165°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.